molecular formula C17H27ClN2O B12581526 1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 215301-16-9

1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B12581526
CAS No.: 215301-16-9
M. Wt: 310.9 g/mol
InChI Key: RHWWMYBWJKKOIS-UHFFFAOYSA-N
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Description

1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a compound belonging to the class of ionic liquids. These are salts in the liquid state at relatively low temperatures, typically below 100°C. Ionic liquids have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of 1-butyl-2,3-dihydro-1H-imidazole with 3-phenylpropyl chloride in the presence of a base, followed by quaternization with methyl chloride . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted imidazolium salts.

    Oxidation: Phenylpropyl ketones or carboxylic acids.

    Reduction: Imidazoline derivatives.

Mechanism of Action

The mechanism of action of 1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is primarily based on its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, reactivity, and stability of other molecules in solution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the phenylpropoxy group, which enhances its solubility in organic solvents and provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

215301-16-9

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

1-butyl-3-(3-phenylpropoxymethyl)-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C17H26N2O.ClH/c1-2-3-11-18-12-13-19(15-18)16-20-14-7-10-17-8-5-4-6-9-17;/h4-6,8-9,12-13H,2-3,7,10-11,14-16H2,1H3;1H

InChI Key

RHWWMYBWJKKOIS-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CN(C=C1)COCCCC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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